2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
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Overview
Description
2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzene ring, a furan ring attached to a hydroxypropyl chain, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 3-(furan-3-yl)-3-hydroxypropylamine as the primary reactants.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3-(furan-3-yl)-3-hydroxypropylamine attacks the carbonyl carbon of 2,6-difluorobenzoyl chloride, forming the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the nucleophile.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2,6-difluoro-N-(3-(furan-3-yl)-3-aminopropyl)benzamide.
Substitution: Compounds with various substituents replacing the fluorine atoms on the benzene ring.
Scientific Research Applications
2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzamide: Similar structure but with an ethyl chain instead of a hydroxypropyl chain.
2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide: Contains a methoxyethyl group instead of a hydroxypropyl group.
2,6-difluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Features a thiophene ring in addition to the furan ring.
Uniqueness
2,6-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is unique due to the presence of both the hydroxypropyl chain and the furan ring, which confer distinct chemical and biological properties. The hydroxypropyl chain enhances its solubility and potential for hydrogen bonding, while the furan ring contributes to its aromaticity and reactivity.
Properties
IUPAC Name |
2,6-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFHVLCELLSCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=COC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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